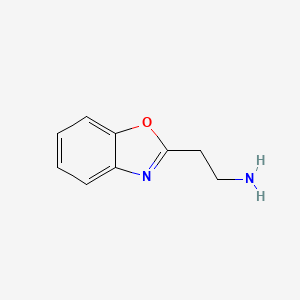

2-Benzoxazoleethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCFAEORPFKPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313790 | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623553-29-7 | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazoleethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Benzoxazoleethanamine: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of applications in medicinal chemistry and materials science.[1][2] Molecules incorporating this core exhibit diverse pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[3][4] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 2-Benzoxazoleethanamine, a valuable derivative poised for application as a key building block in drug discovery and development. We will detail a robust and reproducible two-step synthetic pathway, starting from readily available precursors. The core of this guide is not merely a recitation of steps but an elucidation of the chemical principles and strategic decisions behind the protocol. Each stage of synthesis is followed by a rigorous characterization workflow, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), ensuring the unequivocal confirmation of the target compound's structure and purity. This document is designed to empower researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and validate this compound in their own laboratories.

Introduction to the Benzoxazole Core

The fusion of a benzene ring with an oxazole ring gives rise to the benzoxazole system, a planar, aromatic heterocycle that has captured the attention of chemists for decades. Its rigid structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. The 2-position of the benzoxazole ring is particularly amenable to substitution, allowing for the facile introduction of diverse functional groups to modulate physicochemical properties and biological activity.[5]

This compound, featuring a flexible ethylamine side chain at this critical 2-position, combines the pharmacologically significant benzoxazole core with a primary amine—a versatile functional group for forming amides, sulfonamides, and other linkages common in pharmaceutical agents. This makes it a highly valuable intermediate for constructing libraries of potential drug candidates. This guide presents a logical and efficient pathway to this molecule, beginning with a retrosynthetic analysis to deconstruct the target into simple, commercially available starting materials.

A Validated Synthetic Strategy

Our chosen synthetic approach is a two-step sequence that is both high-yielding and scalable. It involves the initial construction of a nitrated intermediate, followed by a chemoselective reduction. This strategy is advantageous as it utilizes stable intermediates and employs well-understood, reliable chemical transformations.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic strategy for this compound involves two key disconnections. The primary amine is revealed by a functional group interconversion from a nitro group, a reliable and high-yielding transformation. The benzoxazole core itself is disconnected via the characteristic C-N and C-O bonds, leading back to 2-aminophenol and a suitable three-carbon electrophile, in this case, 3-nitropropanoic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoxazoleethanamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-benzoxazoleethanamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical predictions, established experimental protocols, and practical insights into the characterization of this molecule. By detailing the causality behind experimental choices and providing self-validating methodologies, this guide serves as a foundational resource for the effective utilization and further investigation of this compound.

Introduction: The Significance of this compound

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and functional organic materials. The introduction of an ethanamine substituent at the 2-position imparts basicity and a flexible side chain, opening avenues for diverse molecular interactions and applications. A thorough understanding of the physicochemical properties of this compound is paramount for its rational application in drug design, formulation development, and materials engineering. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability. This guide will systematically explore these key parameters.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. This compound is comprised of a fused bicyclic benzoxazole core linked to an ethylamine side chain.

Chemical Structure:

Table 1: Summary of Core Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀N₂O | - |

| Molecular Weight | 162.19 g/mol | - |

| CAS Number | 623553-29-7 | - |

| Predicted Melting Point | 185 - 195 °C | Computational Prediction |

| Predicted Boiling Point | 350 - 370 °C at 760 mmHg | Computational Prediction |

| Predicted pKa (amine) | 8.5 - 9.5 | Computational Prediction |

| Calculated LogP | 1.329 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

| SMILES | C1=CC=C2C(=C1)N=C(CCN)O2 | ChemScene[1] |

Solubility Profile: A Critical Parameter for Application

The solubility of this compound is a critical determinant of its utility, particularly in biological and formulation contexts. Its amphiphilic nature, possessing both a hydrophobic benzoxazole core and a hydrophilic amine side chain, suggests a nuanced solubility profile.

Predicted Qualitative Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of the amine group capable of hydrogen bonding, moderate to good solubility is expected, especially at acidic pH where the amine is protonated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected as the non-polar nature of these solvents is not well-suited to solubilize the polar amine and oxazole functionalities.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound in aqueous media.

Rationale: The shake-flask method is chosen for its ability to determine the equilibrium solubility, which is a true measure of the saturation point of a compound in a solvent at a given temperature. This is crucial for understanding the intrinsic solubility, a key parameter in drug development.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess the pH-dependent solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate glass vials. The excess solid is necessary to ensure that equilibrium is reached from a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Diagram of Aqueous Solubility Determination Workflow:

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of the ethanamine side chain is a critical parameter that dictates the ionization state of this compound at different physiological pH values. This, in turn, influences its solubility, membrane permeability, and receptor binding.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for the accurate determination of pKa values.

Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point, which corresponds to the pKa.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure sufficient solubility.

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette tip containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: Titrate the sample solution with the acid, recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately identify the equivalence point.

Lipophilicity (LogP): Gauging Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Experimental Protocol for LogP Determination (Shake-Flask Method)

Rationale: The shake-flask method, while traditional, remains a reliable technique for determining the LogP of a compound by directly measuring its partitioning between two immiscible phases.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound. Seal the container and shake it for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of this compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in water]).

Diagram of LogP Determination Workflow:

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole ring, typically in the range of 7.0-8.0 ppm. The two methylene groups of the ethylamine side chain will appear as two distinct multiplets, likely in the 2.5-3.5 ppm region, with coupling to each other and potentially to the amine protons. The amine protons will likely appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the nine carbon atoms. The aromatic carbons of the benzoxazole ring will resonate in the 110-160 ppm region. The two aliphatic carbons of the ethylamine side chain will appear at higher field, typically in the 30-50 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: A primary amine typically shows two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

-

C=N stretching (in the oxazole ring): Around 1600-1650 cm⁻¹.

-

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

-

C-O stretching (in the oxazole ring): Around 1200-1250 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption maxima characteristic of the benzoxazole chromophore. These are typically in the range of 250-300 nm, arising from π-π* electronic transitions within the aromatic system.

Stability, Storage, and Handling

-

Stability: Aromatic amines can be susceptible to oxidation and degradation upon exposure to light and air. It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

-

Storage: Based on vendor recommendations, storage at 2-8°C in a tightly sealed container is recommended.[1]

-

Handling: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in scientific research and development. The interplay of its structural features, solubility, ionization, and lipophilicity dictates its behavior in various chemical and biological systems. The experimental protocols detailed herein offer robust methodologies for the empirical determination of these key parameters, ensuring data integrity and reproducibility. As research into benzoxazole derivatives continues to expand, a thorough understanding of these fundamental properties will be essential for the rational design and successful implementation of novel molecules based on this versatile scaffold.

References

Sources

"2-benzoxazoleethanamine chemical structure and analysis"

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2-Benzoxazoleethanamine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure, synthesis, and analysis of this compound. As a molecule of interest within the broader class of bioactive benzoxazoles, a robust understanding of its analytical characterization is paramount for its application in research and development. This guide is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a foundation of expertise, authority, and trustworthiness.

Part 1: Molecular Profile of this compound

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds and functional materials.[1][2] this compound, featuring a reactive primary amine, represents a key building block for further chemical elaboration. Its proper identification and characterization are the foundational steps for any subsequent application.

Chemical Structure and Identifiers

This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to an oxazole ring, which is substituted at the 2-position with an ethylamine group.

-

Molecular Formula: C₉H₁₀N₂O[3]

-

Chemical Name: 2-(1,3-Benzoxazol-2-yl)ethan-1-amine[3]

-

CAS Number: 623553-29-7[4]

-

SMILES: C1=CC=C2C(=C1)N=C(CCN)O2[3]

Physicochemical Properties

A summary of key computed and measured properties is essential for anticipating its behavior in various analytical systems. These properties influence solubility, chromatographic retention, and ionization efficiency.

| Property | Value | Source |

| Molecular Weight | 162.19 g/mol | [3] |

| Exact Mass | 162.079312947 u | [4] |

| XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 52 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

Part 2: Synthesis Strategy

While numerous methods exist for creating 2-substituted benzoxazoles, they generally rely on the cyclization of an o-aminophenol with a suitable electrophile.[5][6] The synthesis of this compound would logically proceed through a precursor that contains the two-carbon chain, which is then converted to the primary amine.

A plausible synthetic pathway involves the condensation of 2-aminophenol with 3-cyanopropanoic acid or a derivative, followed by reduction of the nitrile. An alternative, often preferred for its milder conditions, is the reaction with a protected amino acid derivative followed by deprotection. A highly effective modern approach involves the triflic anhydride-promoted reaction between an o-aminophenol and a tertiary amide, such as N,N-dimethyl-3-aminopropionamide, followed by subsequent chemical modification to yield the primary amine.[1]

Below is a diagram illustrating a generalized, high-level synthetic approach.

Caption: Proposed synthetic workflow for this compound.

Part 3: Comprehensive Analytical Workflow

A multi-faceted analytical approach is required for the unambiguous identification, structural confirmation, and quantification of this compound. The molecule's aromatic, heterocyclic core and its basic primary amine side-chain dictate the optimal choices for spectroscopic and chromatographic techniques.

Spectroscopic Analysis (Structural Confirmation)

Spectroscopy provides the definitive confirmation of the molecule's covalent structure.

Expertise & Causality: NMR is the gold standard for structural elucidation. For this compound, ¹H NMR is expected to show distinct signals for the aromatic protons on the benzoxazole ring (typically between 7.0-7.8 ppm) and two triplets for the adjacent methylene (-CH₂-) groups of the ethylamine side chain. ¹³C NMR will confirm the number of unique carbon environments, including the characteristic C=N carbon of the oxazole ring (typically >150 ppm).[7][8]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show the N-H proton signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) and a longer acquisition time are necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying key functional groups. The presence of the primary amine is confirmed by a characteristic medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching).[9] Other expected signals include aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), the C=N stretching of the oxazole ring (~1650 cm⁻¹), and aromatic C=C stretching bands (~1600 and 1475 cm⁻¹).[10][11]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks and correlate them to the expected functional groups.

Expertise & Causality: MS provides the molecular weight and fragmentation data, which serves as a molecular fingerprint. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the primary amine is easily protonated to yield a strong [M+H]⁺ ion at m/z 163.1.[12] Electron ionization (EI) would induce more extensive fragmentation, with a key fragment likely arising from the benzylic cleavage to lose the -CH₂NH₂ radical, providing further structural confirmation.[13]

Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions or adducts (e.g., [M+Na]⁺).

Chromatographic Analysis (Separation & Quantification)

Chromatography is essential for assessing the purity of a sample and for quantifying it, especially within complex mixtures.

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile polar compounds. The basic amine in this compound necessitates the use of an acidic mobile phase modifier (e.g., 0.1% formic or trifluoroacetic acid). This protonates the amine, preventing its interaction with residual silanols on the silica-based column and resulting in sharp, symmetrical peaks. A C18 column provides excellent retention for the aromatic core. Detection is readily achieved via UV absorbance, as the benzoxazole ring is a strong chromophore.[14][15]

Protocol: RP-HPLC Purity Assay

-

Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: 275 nm.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of ~0.5 mg/mL.

-

Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.

| Analyte | Retention Time (min) | Purity (%) |

| This compound | ~7.5 | >98% |

Expertise & Causality: Direct analysis of primary amines by GC is challenging due to their polarity and tendency to interact with the column, leading to poor peak shape (tailing).[16] Therefore, derivatization is a self-validating necessity. Acylating the amine with an agent like trifluoroacetic anhydride (TFAA) converts it into a less polar, more volatile amide, which chromatographs exceptionally well.[17] This protocol is best performed with mass spectrometry detection (GC-MS) for definitive identification.

Protocol: GC-MS Analysis via Derivatization

-

Derivatization:

-

Dissolve ~1 mg of the sample in 200 µL of a dry, aprotic solvent (e.g., ethyl acetate).

-

Add 50 µL of trifluoroacetic anhydride (TFAA).

-

Heat the mixture at 60 °C for 30 minutes in a sealed vial.

-

Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate.

-

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan m/z 40-500.

-

-

Analysis: Inject 1 µL of the derivatized sample. The resulting mass spectrum of the derivatized product will provide a unique fragmentation pattern for confirmation.

Definitive Identification Workflow: LC-MS/MS

Expertise & Causality: For absolute confirmation, especially in complex matrices like biological fluids or reaction mixtures, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is unparalleled.[18] It provides three orthogonal points of identification: retention time, precursor ion mass, and product ion fragmentation pattern.

The workflow involves separating the compound by HPLC, ionizing it (ESI+), selecting the precursor ion ([M+H]⁺ at m/z 163.1) in the first mass analyzer, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting product ions in the second mass analyzer.

Caption: Integrated LC-MS/MS workflow for definitive analysis.

Conclusion

The comprehensive analysis of this compound is achieved through the synergistic application of spectroscopic and chromatographic techniques. NMR and IR spectroscopy provide definitive structural confirmation, while RP-HPLC offers a robust method for purity assessment and quantification. For challenging analyses or those requiring derivatization, GC-MS is a powerful alternative. Ultimately, LC-MS/MS stands as the authoritative technique for positive identification, leveraging retention time, precursor mass, and fragmentation data. The protocols and rationale presented herein provide a validated framework for the rigorous characterization of this important chemical entity.

References

-

National Institutes of Health. (2020). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link][1]

-

National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link][19]

-

National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link][20]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link][5]

-

National Institutes of Health. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link][6]

-

SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link][21]

-

ResearchGate. (n.d.). Gas chromatography of amines as various derivatives. Retrieved from [Link][22]

-

ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link][13]

-

MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link][23]

-

ResearchGate. (n.d.). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. Retrieved from [Link][24]

-

Hochschule Bonn-Rhein-Sieg. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Retrieved from [Link][17]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link][16]

-

PubMed. (2013). Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link][18]

-

National Institutes of Health. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link][7]

-

HETEROCYCLES. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Retrieved from [Link][8]

-

The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link][11]

-

National Institutes of Health. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link][12]

-

PubMed. (1994). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Retrieved from [Link][25]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. (2022). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Retrieved from [Link][15]

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. edu.rsc.org [edu.rsc.org]

- 12. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. bre.com [bre.com]

- 17. h-brs.de [h-brs.de]

- 18. Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Separation of Benzoxazole, 2-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Benzoxazoleethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-benzoxazoleethanamine. Due to the limited availability of experimentally verified spectra for this specific compound in public-domain scientific literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related benzoxazole analogs, to present a detailed predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Compounds incorporating this core structure exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, featuring a flexible ethylamine side chain at the 2-position, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group offers a reactive handle for further functionalization, making it a valuable intermediate in drug discovery programs.

Accurate structural elucidation is paramount in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure. This guide will systematically explore the anticipated spectroscopic data for this compound, providing a foundational understanding for its synthesis and characterization.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments of the atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoxazole ring and the aliphatic protons of the ethylamine side chain. The chemical shifts are influenced by the electron-withdrawing nature of the benzoxazole ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.20 - 7.80 | m | - | The four protons on the benzene ring will appear as a complex multiplet. |

| -CH₂- (adjacent to benzoxazole) | ~3.2 - 3.4 | t | ~6-7 | Triplet due to coupling with the adjacent methylene group. |

| -CH₂- (adjacent to NH₂) | ~3.0 - 3.2 | t | ~6-7 | Triplet due to coupling with the adjacent methylene group. |

| -NH₂ | ~1.5 - 2.5 | br s | - | A broad singlet, the chemical shift of which can vary with concentration and solvent. |

Rationale behind Predictions:

-

Aromatic Protons: The protons on the fused benzene ring of the benzoxazole moiety typically resonate in the downfield region (7.0-8.5 ppm) due to the aromatic ring current.[2] The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.

-

Ethylamine Side Chain: The methylene group adjacent to the benzoxazole ring is expected to be deshielded compared to a typical alkyl chain due to the electron-withdrawing effect of the heterocyclic system. The methylene group adjacent to the primary amine will also be deshielded, but to a lesser extent. Both are expected to appear as triplets due to coupling with each other.

-

Amine Protons: The protons of the primary amine typically appear as a broad singlet. The chemical shift and peak shape can be affected by hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=N (C2) | ~165 | The carbon of the oxazole ring double-bonded to nitrogen is significantly deshielded. |

| Aromatic C-O | ~150 | The aromatic carbon attached to the oxygen atom. |

| Aromatic C-N | ~141 | The aromatic carbon attached to the nitrogen atom. |

| Aromatic C-H | 110 - 125 | The four methine carbons of the benzene ring. |

| -CH₂- (adjacent to benzoxazole) | ~40 | |

| -CH₂- (adjacent to NH₂) | ~35 |

Rationale behind Predictions:

-

Benzoxazole Core Carbons: The carbons within the benzoxazole ring system have characteristic chemical shifts. The C2 carbon, part of the C=N bond, is the most deshielded. The aromatic carbons attached to the heteroatoms (C-O and C-N) also appear at lower field.

-

Ethylamine Side Chain Carbons: The aliphatic carbons of the ethylamine side chain will resonate in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Medium, broad | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Medium to weak | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Medium | Stretching |

| C=N (oxazole) | 1630 - 1660 | Medium to strong | Stretching |

| C=C (aromatic) | 1450 - 1600 | Medium to strong | Stretching |

| C-O-C (ether-like) | 1200 - 1250 | Strong | Asymmetric stretching |

| C-N (amine) | 1020 - 1250 | Medium | Stretching |

Rationale behind Predictions:

-

N-H Stretching: The primary amine will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The double bonds within the benzoxazole ring and the aromatic system will give rise to absorptions in the 1450-1660 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O and C-N stretching, and various bending vibrations, which are unique to the molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 162 | [M]⁺ | Molecular ion peak. |

| 145 | [M - NH₃]⁺ | Loss of ammonia from the ethylamine side chain. |

| 133 | [M - C₂H₅N]⁺ | Cleavage of the ethylamine side chain. |

| 119 | [Benzoxazole]⁺ | Fragmentation leading to the stable benzoxazole cation. |

| 91 | [C₆H₅N]⁺ | Further fragmentation of the benzoxazole ring. |

Rationale behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z 162 should be observable.

-

Fragmentation Pathway: The fragmentation is likely to be initiated by cleavage of the bonds in the ethylamine side chain, as these are generally weaker than the bonds in the aromatic system.[3] Alpha-cleavage next to the amine group is a common fragmentation pathway for amines.

Sources

"CAS number for 2-(benzoxazol-2-yl)ethanamine"

An In-Depth Technical Guide to 2-(Benzoxazol-2-yl)ethanamine (CAS: 623553-29-7) for Drug Discovery Professionals

Introduction

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. Its rigid, planar, and lipophilic nature, combined with its capacity for hydrogen bonding, makes it an ideal scaffold for interacting with diverse biological targets. Within this important class of heterocyles, 2-(Benzoxazol-2-yl)ethanamine stands out as a critical building block. Possessing the core benzoxazole nucleus and a reactive primary amine on a flexible ethyl linker, it provides a versatile platform for synthetic elaboration in drug discovery programs.

This guide offers a comprehensive technical overview of 2-(Benzoxazol-2-yl)ethanamine, identified by CAS Number 623553-29-7 .[1][2] We will delve into its physicochemical properties, provide expert insight into its synthesis and mechanistic underpinnings, explore its applications as a scaffold in medicinal chemistry, and detail the necessary protocols for its safe handling and storage. This document is intended for researchers, synthetic chemists, and drug development professionals who leverage such building blocks to engineer novel therapeutics.

Part 1: Core Physicochemical & Structural Characteristics

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and development. 2-(Benzoxazol-2-yl)ethanamine is a bifunctional molecule, characterized by the aromatic benzoxazole system and an aliphatic primary amine.

Caption: Chemical structure of 2-(benzoxazol-2-yl)ethanamine.

The structural combination of a rigid aromatic core and a flexible basic side-chain is a classic strategy in medicinal chemistry to orient a key interacting group (the amine) for optimal binding with a target receptor or enzyme, while the benzoxazole core anchors the molecule within a binding pocket.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 623553-29-7 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [2] |

| Synonyms | 2-Benzoxazoleethanamine, 2-(1,3-Benzoxazol-2-yl)ethylamine | [1][2] |

| XLogP3 | 1.1 | [1][2] |

| Topological Polar Surface Area | 52.0 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 |[2] |

Part 2: Synthesis and Mechanistic Insights

The construction of the 2-substituted benzoxazole core is a well-established transformation in organic synthesis. The most reliable and common strategy involves the condensation of 2-aminophenol with a carboxylic acid or its activated derivative, followed by cyclodehydration.[3]

Expert Rationale for Synthetic Strategy

For the synthesis of 2-(benzoxazol-2-yl)ethanamine, the carboxylic acid precursor required is 3-aminopropanoic acid (β-alanine). However, the presence of the free amine in β-alanine would interfere with the primary amide bond formation with 2-aminophenol. Therefore, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its clean, orthogonal removal under acidic conditions.

The proposed synthesis is a robust, three-stage process:

-

Amide Coupling : Formation of an amide bond between 2-aminophenol and N-Boc-β-alanine.

-

Cyclodehydration : Ring closure to form the benzoxazole heterocycle. This is often promoted by thermal or acidic conditions.

-

Deprotection : Removal of the Boc group to reveal the target primary amine.

This sequence ensures high yields and minimizes side-product formation, making it a self-validating and trustworthy protocol for producing high-purity material.

Caption: A validated workflow for the synthesis of 2-(benzoxazol-2-yl)ethanamine.

Detailed Experimental Protocol

Stage 1: Synthesis of tert-butyl (2-(2-hydroxyphenylcarbamoyl)ethyl)carbamate

-

To a stirred solution of N-Boc-β-alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add 2-aminophenol (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Validation : Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up : Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate.

Stage 2: Synthesis of tert-butyl (2-(benzoxazol-2-yl)ethyl)carbamate

-

Dissolve the intermediate from Stage 1 in glacial acetic acid (~0.2 M).

-

Heat the solution to reflux (approximately 110-120 °C) for 4-6 hours.

-

Causality : The acidic medium protonates the amide carbonyl, activating it for intramolecular nucleophilic attack by the phenolic hydroxyl group. Subsequent dehydration drives the formation of the stable aromatic benzoxazole ring.

-

Validation : Monitor the cyclization by TLC or LC-MS, looking for the disappearance of the starting amide and the appearance of a new, less polar spot.

-

Work-up : Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification : The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Stage 3: Synthesis of 2-(Benzoxazol-2-yl)ethanamine

-

Dissolve the Boc-protected benzoxazole from Stage 2 in Dichloromethane (DCM, ~0.2 M).

-

Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Validation : Monitor the deprotection by TLC/LC-MS until the starting material is fully consumed.

-

Work-up : Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize residual acid and liberate the free amine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, 2-(benzoxazol-2-yl)ethanamine. The product can also be isolated as a more stable hydrochloride salt by treating a solution of the free base with HCl in ether or dioxane.

Part 3: Applications in Drug Development

The true value of 2-(benzoxazol-2-yl)ethanamine lies in its role as a versatile scaffold for library synthesis. The primary amine is a powerful functional handle that allows for a multitude of subsequent chemical transformations.

Key Synthetic Diversification Strategies:

-

Amide/Sulfonamide Formation : Reaction with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates to explore structure-activity relationships (SAR).

-

Reductive Amination : Condensation with various aldehydes or ketones followed by reduction to generate secondary and tertiary amines, introducing new vectors and physicochemical properties.

-

Alkylation : Direct reaction with alkyl halides to produce secondary or tertiary amines.

This strategic diversification allows for the rapid generation of hundreds or thousands of analogues, which can be screened against biological targets to identify hit and lead compounds. The benzoxazole core often serves to mimic a peptide bond or interact with aromatic residues in a protein's active site, while the decorated side chain fine-tunes potency, selectivity, and pharmacokinetic properties.

Caption: Logical workflow from building block to preclinical candidate.

Part 4: Safety, Handling, and Storage

As a primary amine and potential irritant, proper handling of 2-(benzoxazol-2-yl)ethanamine and its derivatives is crucial for laboratory safety. The safety data for its hydrochloride salt classifies it as a skin and eye irritant.[4]

Personal Protective Equipment (PPE):

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[5]

-

Eye Protection : Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection : Wear a lab coat. For larger quantities, a chemical-resistant apron may be appropriate.

Handling and Engineering Controls:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact : Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

References

-

PubChem. (n.d.). 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. National Center for Biotechnology Information. [Link]

-

AA Blocks. (2025). Safety Data Sheet. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. [Link]

-

PrepChem.com. (n.d.). Synthesis of (E)-2-[2-(4-Diethylaminopropoxyphenyl)ethenyl]benzoxazole. [Link]

-

PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols.... [Link]

-

ResearchGate. (2025). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).... [Link]

-

Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. [Link]

-

Taylor & Francis Online. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. aablocks.com [aablocks.com]

- 6. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Novel Synthesis of 2-Substituted Benzoxazoles

Abstract: The 2-substituted benzoxazole scaffold is a cornerstone of modern medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties.[1][2][3][4] Historically, the synthesis of these vital heterocycles relied on classical condensation reactions that often required harsh conditions and offered limited scope. This guide provides an in-depth exploration of the evolution of benzoxazole synthesis, transitioning from these traditional constraints to the sophisticated, efficient, and environmentally benign methodologies that define the current state-of-the-art. We will dissect the mechanistic underpinnings of novel transition-metal-catalyzed, oxidative, and one-pot strategies, offering researchers and drug development professionals a comprehensive toolkit of field-proven insights and detailed protocols to accelerate their discovery programs.

Introduction: The Privileged Benzoxazole Scaffold

The fusion of a benzene ring with an oxazole ring creates the benzoxazole moiety—a compact, planar, and electron-rich heterocyclic system. This structure is not merely an academic curiosity; it is a "privileged scaffold" frequently found in FDA-approved drugs, clinical candidates, natural products, and advanced functional materials like laser dyes and fluorescent brighteners.[1][2][5] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging with a wide array of biological targets.[3][4][6] Consequently, the development of efficient, scalable, and versatile synthetic routes to access 2-substituted benzoxazoles, where functional diversity is introduced at the 2-position, is a paramount objective in organic synthesis.

Part I: The Classical Benchmark and Its Limitations

The foundational methods for benzoxazole synthesis are the Phillips and Ladenburg condensations, which typically involve the reaction of a 2-aminophenol with a carboxylic acid (or its derivative) or an aldehyde, respectively.[7][8]

-

Phillips Condensation: Involves the cyclodehydration of a 2-aminophenol with a carboxylic acid, often requiring strong acids like polyphosphoric acid (PPA) and high temperatures.

-

Ladenburg Condensation: Utilizes an aldehyde, which first forms a Schiff base intermediate with the 2-aminophenol, followed by oxidative cyclization.

While historically significant, these methods suffer from several critical drawbacks that limit their utility in modern, high-throughput discovery settings:

-

Harsh Conditions: The requisite high temperatures and strongly acidic media are incompatible with sensitive functional groups, narrowing the accessible chemical space.[7]

-

Poor Atom Economy: The use of stoichiometric dehydrating agents or oxidants generates significant chemical waste.

-

Limited Substrate Scope: The forcing conditions can lead to side reactions and decomposition, particularly with complex or electron-deficient substrates.[9]

These limitations created a clear and compelling need for innovative synthetic strategies that offer milder conditions, broader applicability, and improved sustainability.

Part II: A New Era of Synthesis: Modern Strategies and Methodologies

Recent years have witnessed a paradigm shift in benzoxazole synthesis, driven by advances in catalysis and reaction design. These novel methods provide elegant solutions to the challenges posed by classical approaches.

A. Transition-Metal Catalysis: Precision and Power

Transition metals, particularly copper (Cu) and palladium (Pd), have revolutionized the construction of the benzoxazole core. These catalysts operate through distinct mechanistic cycles, enabling reactions under significantly milder conditions.

Causality Behind the Choice: Copper and palladium catalysts are favored for their ability to facilitate key bond-forming events, such as C-O and C-N coupling, through accessible redox cycles (e.g., Cu(I)/Cu(III) or Pd(0)/Pd(II)).[10] This avoids the need for brute-force thermal dehydration.

A prominent strategy involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides or the oxidative coupling of 2-aminophenols with aldehydes.[10][11] The catalyst, often a simple copper salt like CuI or Cu(OAc)₂, activates the substrates and orchestrates the cyclization and subsequent aromatization steps. Iron-catalyzed reactions have also emerged as a cost-effective and green alternative.[10][12]

B. One-Pot Syntheses: The Elegance of Efficiency

One-pot procedures, where reactants are subjected to successive transformations in a single vessel, represent a significant advance in terms of efficiency, cost-effectiveness, and sustainability. These methods reduce purification steps, solvent usage, and overall reaction time.

A powerful one-pot strategy involves the direct synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol.[1][2][13] In this approach, an activating agent (like thionyl chloride) first converts the carboxylic acid in situ to a more reactive species (e.g., an acid chloride), which then readily undergoes cyclocondensation with the 2-aminophenol, often catalyzed by a Brønsted acid like methanesulfonic acid.[1][2][13] This circumvents the need to isolate the often-sensitive acid chloride intermediate.

Why this works: The in situ generation of a highly reactive intermediate ensures that the subsequent cyclization proceeds rapidly and cleanly under controlled conditions, preventing decomposition that might occur if the intermediate were isolated. The entire sequence is telescoped into a single, efficient operation.

C. Green and Sustainable Approaches: The Future of Synthesis

Adherence to the principles of green chemistry is no longer optional but essential for modern chemical synthesis.[14] This has spurred the development of methodologies that utilize environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.[15][16]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[14] This is particularly effective for condensation reactions.

-

Use of Green Solvents: Water or deep eutectic solvents (DES) are being explored as sustainable alternatives to volatile organic compounds (VOCs).[10][14]

-

Heterogeneous Catalysis: The development of magnetically separable nanocatalysts, such as Ag@Fe₂O₃ core-shell nanoparticles, allows for the easy recovery and reuse of the catalyst, minimizing waste and reducing costs.[15]

Part III: Comparative Analysis & Experimental Protocol

To aid the researcher in selecting the optimal method, the following table summarizes the key features of the discussed novel synthetic strategies.

| Methodology | Typical Catalyst/Reagent | Key Advantages | Potential Limitations | Yield Range |

| Transition-Metal Catalysis | CuI/1,10-phenanthroline, Pd(OAc)₂, FeCl₃ | Mild conditions, high functional group tolerance, excellent yields.[10][12] | Catalyst cost (Pd), potential for metal contamination in the final product. | 80-97% |

| One-Pot Synthesis | SOCl₂/MeSO₃H, Deoxo-Fluor | High operational simplicity, reduced waste, time-efficient.[1][13] | Compatibility of all reagents in a single pot must be considered. | 75-95% |

| Microwave-Assisted Synthesis | Deep Eutectic Solvent (DES), Acid/Base catalyst | Rapid reaction times (minutes vs. hours), improved yields, energy efficient.[14] | Requires specialized microwave equipment, scalability can be a challenge. | 90-96%[14] |

| Heterogeneous Nanocatalysis | Magnetically separable Ag@Fe₂O₃ | Catalyst is easily recoverable and reusable, environmentally friendly.[15] | Catalyst synthesis can be complex, potential for leaching. | 88-97%[15] |

Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzoxazole from Benzoic Acid

This protocol is adapted from a robust one-pot method utilizing methanesulfonic acid, which demonstrates high efficiency and broad substrate compatibility.[2][13]

Rationale: This procedure is chosen for its operational simplicity and use of readily available, inexpensive reagents. It exemplifies the one-pot philosophy by generating the reactive acid chloride in situ and driving the reaction to completion without isolating intermediates.

Materials:

-

Benzoic Acid (1.0 mmol, 122.1 mg)

-

2-Aminophenol (1.0 mmol, 109.1 mg)

-

Thionyl Chloride (SOCl₂, 1.2 mmol, 87 µL)

-

Methanesulfonic Acid (MeSO₃H, ~3.0 mmol, 0.2 mL)

-

1,4-Dioxane (Anhydrous, 5 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Acid Chloride Formation (In Situ): To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (122.1 mg). Add thionyl chloride (87 µL) and heat the mixture at 80°C for 1 hour. The solid benzoic acid will dissolve as it is converted to benzoyl chloride.

-

Removal of Excess Reagent: After 1 hour, cool the flask to room temperature and carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator or vacuum line).

-

Cyclocondensation: To the flask containing the crude benzoyl chloride, add 1,4-dioxane (5 mL), 2-aminophenol (109.1 mg), and methanesulfonic acid (0.2 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 100°C (oil bath temperature) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold saturated sodium bicarbonate solution (~50 mL) to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to afford 2-phenylbenzoxazole as a white solid.

-

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the melting point to the literature value (101-103°C).[8] The expected yield is typically in the range of 85-95%.

Future Outlook

The synthesis of 2-substituted benzoxazoles continues to evolve. Emerging fields such as photoredox catalysis and electrochemistry promise even greener and more efficient pathways, potentially operating at room temperature using light or electricity as the driving force.[10] Furthermore, the application of flow chemistry is poised to enhance the scalability and safety of these important transformations. As the demand for novel, structurally complex benzoxazoles in drug discovery and materials science grows, the development of these next-generation synthetic tools will remain a vibrant and critical area of research.

References

-

Verma, R. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

-

Synfacts (2009). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Thieme, 2009(01), 0092-0092. [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

-

ConnectSci (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [Link]

-

Sahoo, K. (2023). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. PhD thesis. [Link]

-

Matsuoka, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1361-1368. [Link]

-

Chen, G-F., et al. (2014). One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Letters in Organic Chemistry, 11(3), 180-187. [Link]

-

Wang, Z., et al. (2018). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 20(14), 3235-3240. [Link]

-

Wang, Y-G., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

-

El Alami, A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Synthetic Communications, 54(6), 769-801. [Link]

-

Giasuddin Ahmed, Sk., et al. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanocatalyst. Rasayan Journal of Chemistry, 14(1), 1-7. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. [Link]

-

Tran, T. Q., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(58), 36585-36592. [Link]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

-

Nayak, S., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Indian Chemical Society, 99(10), 100713. [Link]

-

ResearchGate. Metal‐catalyzed synthesis of benzoxazoles and benzothiazoles. [Link]

-

ResearchGate. Transition metal‐catalyzed synthesis of benzoxazole. [Link]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Kumar, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(3), 263-277. [Link]

-

van der Westhuyzen, C. H. (2014). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

-

Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-1010. [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ckthakurcollege.net [ckthakurcollege.net]

- 16. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, stands as a "privileged" structure in medicinal chemistry.[1] Its inherent planarity and capacity for diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutic agents.[2] Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underscoring their profound significance in the ongoing quest for new and effective pharmaceuticals.[3] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of benzoxazole derivatives, delving into their mechanisms of action, summarizing key quantitative data, and providing detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes in oncogenic signaling pathways and the induction of programmed cell death (apoptosis).[6][7][8]

Mechanism of Action: Inhibition of Kinase Signaling and Apoptosis Induction

A primary anticancer mechanism of many benzoxazole derivatives is the inhibition of protein kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the PI3K/Akt/mTOR pathway.[9][10] By blocking these pathways, these compounds can effectively halt tumor growth and spread. Furthermore, several benzoxazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, leading to the systematic elimination of cancer cells.[8][11]

Figure 1: Simplified signaling pathway illustrating the anticancer mechanisms of benzoxazole derivatives.

Quantitative Data: Anticancer Activity of Representative Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |